3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole
Description
3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzodioxole-methoxy group, a benzylthio group, and a methyl group. This structure combines aromatic and sulfur-containing moieties, which are often associated with diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-5-benzylsulfanyl-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21-17(10-22-14-7-8-15-16(9-14)24-12-23-15)19-20-18(21)25-11-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVLMQVZLURAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, particularly its antibacterial properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with benzylthio and triazole moieties. The process often yields a high purity product suitable for biological testing. For instance, a related compound was synthesized with a yield of 65% through a multi-step process involving various reagents and conditions .
Antibacterial Properties
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial activity. For example:
- Mechanism of Action : The antibacterial activity is often attributed to the ability of triazoles to inhibit bacterial DNA synthesis by targeting DNA-gyrase enzymes. This mechanism has been confirmed through molecular docking studies that reveal strong binding interactions with bacterial targets .
- In Vitro Studies : In vitro assays have demonstrated that derivatives of 1,2,4-triazoles show potent activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with benzyl groups at the 4-position have shown enhanced antibacterial effects compared to their phenyl counterparts .
Case Studies
A selection of studies highlights the effectiveness of triazole derivatives:
- Study on Antibacterial Activity : A series of triazole derivatives were tested against strains such as E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .
- Structure-Activity Relationship (SAR) : SAR analyses have shown that modifications in the substituents on the triazole ring significantly affect antibacterial potency. For instance, introducing halogen groups at specific positions enhanced activity against resistant strains .
Data Tables
| Compound Structure | Antibacterial Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 5 | E. coli |
| Triazole Derivative B | 10 | Bacillus subtilis |
| Triazole Derivative C | 15 | Pseudomonas aeruginosa |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various bacteria and fungi. For instance:
- A study highlighted that certain 1,2,4-triazole derivatives displayed potent activity against Staphylococcus aureus , suggesting their potential as antibacterial agents .
- Another investigation found that compounds with a methoxyphenyl fragment showed enhanced antimicrobial effects against a range of pathogens .
Antifungal Effects
The antifungal properties of triazole derivatives are well-documented. The compound has been evaluated for its antifungal activity:
- In vitro studies have indicated that triazole derivatives can inhibit fungal strains effectively, making them candidates for antifungal drug development .
- The presence of the benzo[d][1,3]dioxole moiety may enhance the bioactivity of the triazole core against fungal infections.
Antitumor Activity
Some studies suggest that triazole derivatives may possess antitumor properties:
- Research has indicated that specific derivatives of 5-(1,4-benzodioxanyl)-1,2,4-triazole-3-thiol exhibit antitumor effects in various cancer models .
- The structural features of 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole may contribute to its efficacy in targeting cancer cells.
Synthesis and Structural Studies
The synthesis of this compound and its analogs has been achieved through various methodologies:
- The synthesis often involves multi-step reactions that allow for the incorporation of diverse functional groups into the triazole framework. For example, one method reported a yield of 65% for a related compound synthesized from benzo[d][1,3]dioxol derivatives .
- Structural characterization using modern analytical techniques (e.g., NMR spectroscopy) confirms the integrity and purity of synthesized compounds .
Potential for Drug Development
Given its promising biological activities:
- The compound is being considered for further pharmacological screening to evaluate its potential as a therapeutic agent against infections and tumors.
- Its unique structural characteristics suggest it could lead to the development of new classes of antimicrobial or anticancer drugs.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogous 1,2,4-triazole derivatives and related heterocycles. Below is a detailed analysis:
Structural Analogues with Modified Substituents
Key Observations :
- Substituent Impact : The benzodioxole group in the target compound distinguishes it from analogues with simpler aryl or halogenated substituents (e.g., 6g, 6h). This group may enhance membrane permeability compared to polar substituents like hydroxyl or methoxy groups .
- Benzylthio vs.
- Biological Activity : Compounds with halogenated arylthio groups (e.g., 4-chloro in 6g) exhibit stronger antifungal activity, suggesting that electron-withdrawing groups enhance efficacy. The target compound’s benzodioxole may confer similar benefits .
Physicochemical Properties
Critical Notes on Structural and Functional Differences
Benzodioxole vs. Halogenated Aryl Groups : The benzodioxole moiety in the target compound may improve metabolic stability compared to halogenated analogues (e.g., 6g, 6h), which are prone to oxidative dehalogenation .
Thioether Linkage: The benzylthio group’s sulfur atom can participate in hydrogen bonding or redox interactions, unlike oxygen-based ethers (e.g., phenoxymethyl groups in ), which may limit reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
